

A Technical Guide to the Research Applications of Isobutyl Octanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: B1582965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

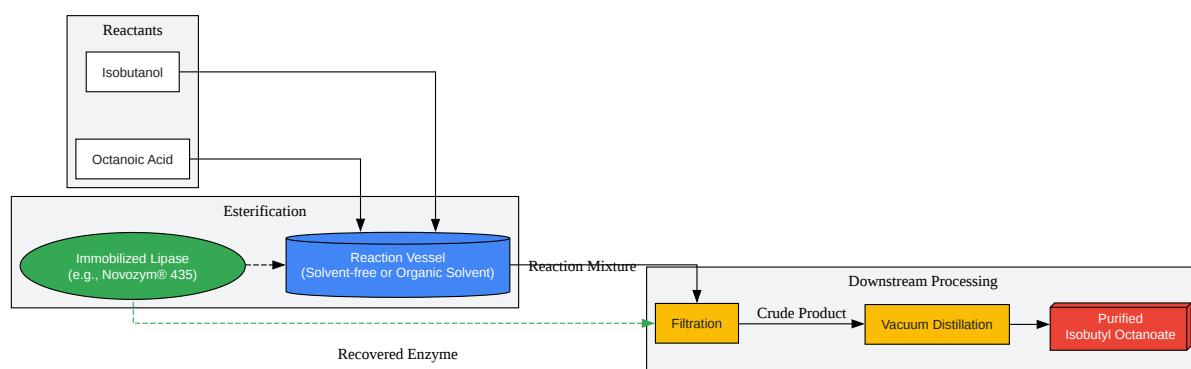
Abstract

Isobutyl octanoate, a fatty acid ester, is recognized for its characteristic fruity, floral aroma, which has led to its primary application in the flavor and fragrance industries.^[1] However, its utility extends into various research and development domains, particularly in the fields of biocatalysis, green chemistry, and as a potential building block in organic synthesis. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and potential research applications of **isobutyl octanoate**, tailored for professionals in scientific research and drug development.

Physicochemical Properties of Isobutyl Octanoate

A comprehensive understanding of the physicochemical properties of **isobutyl octanoate** is fundamental for its application in research. These properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₄ O ₂	[2]
Molecular Weight	200.32 g/mol	[2]
IUPAC Name	2-methylpropyl octanoate	[2]
CAS Number	5461-06-3	[2]
Appearance	Colorless clear liquid (est.)	[1]
Odor	Fruity, green, oily, floral	[1]
Specific Gravity	0.85200 to 0.86400 @ 25.00 °C	[1]
Refractive Index	1.41600 to 1.42600 @ 20.00 °C	[1]
Boiling Point	231.00 to 232.00 °C @ 760.00 mm Hg	[1]
Flash Point	201.00 °F TCC (93.89 °C)	[1]
Vapor Pressure	0.061000 mmHg @ 25.00 °C (est.)	[1]
Water Solubility	4.064 mg/L @ 25 °C (est.)	[1]
logP (o/w)	4.705 (est.)	[1]
Assay	98.00 to 100.00 %	[1]


Synthesis of Isobutyl Octanoate

While **isobutyl octanoate** can be produced through traditional chemical synthesis, such as Fischer esterification, there is a growing research interest in enzymatic synthesis. This "green" approach offers milder reaction conditions, higher specificity, and the production of compounds from natural and renewable sources.[3]

Enzymatic Synthesis

The enzymatic synthesis of **isobutyl octanoate** typically involves the esterification of isobutanol with octanoic acid, catalyzed by a lipase. Immobilized lipases, such as *Candida antarctica* lipase B (CALB), are often preferred due to their stability and reusability.[4] This method is particularly relevant for producing high-purity esters for applications where residual acid catalysts are undesirable.[3][4]

The general workflow for the enzymatic synthesis of **isobutyl octanoate** is depicted below.

[Click to download full resolution via product page](#)

A general workflow for the enzymatic synthesis of isobutyl octanoate.

Potential Research Applications

Although primarily used in the flavor and fragrance industry, the properties of **isobutyl octanoate** make it a candidate for several research applications. Many suppliers explicitly label it for "experimental / research use only".[1]

Biocatalysis and Green Chemistry

The synthesis of **isobutyl octanoate** serves as a model reaction for studying:

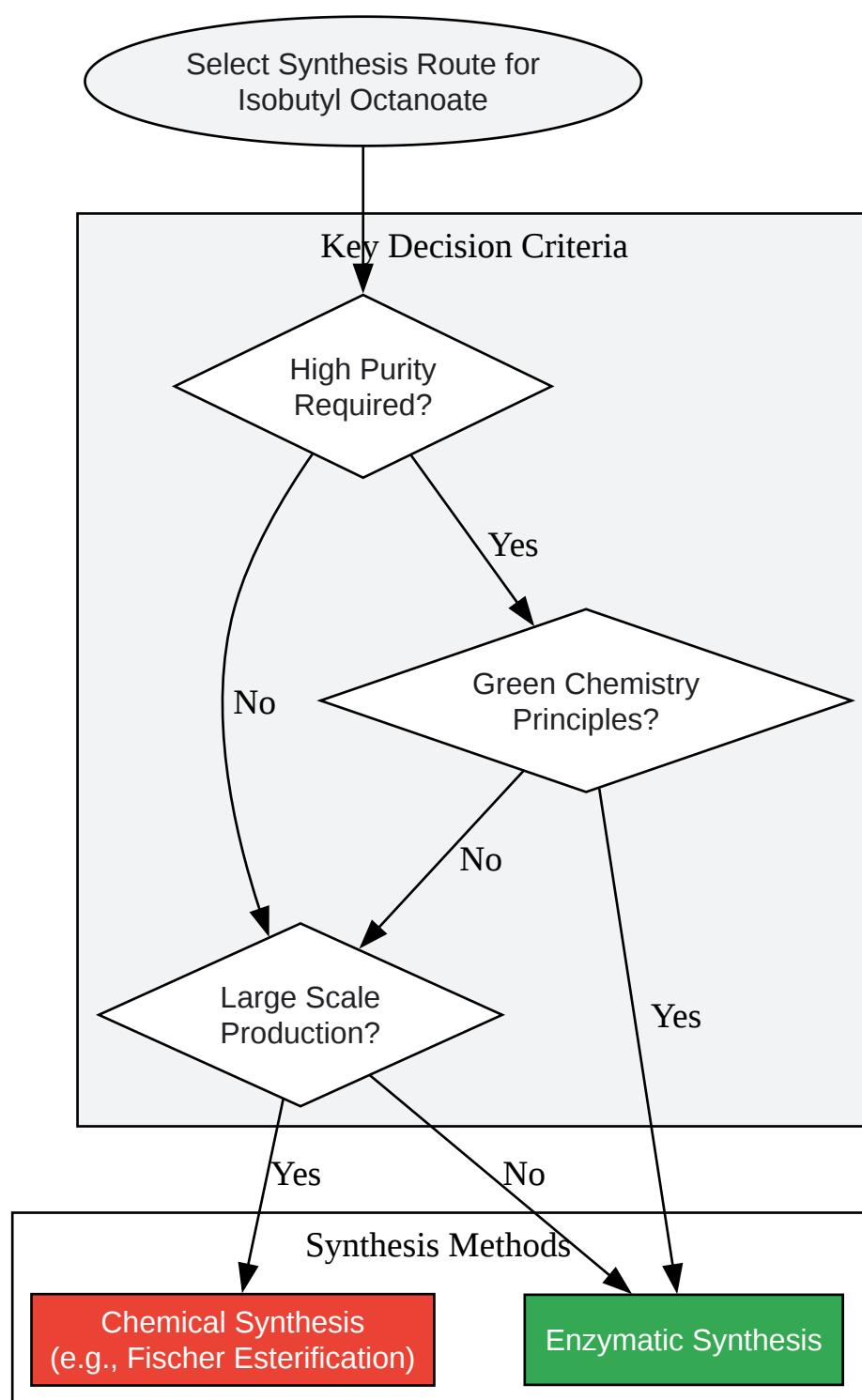
- Enzyme Kinetics: Investigating the kinetics of lipase-catalyzed esterification reactions in non-aqueous or solvent-free systems.
- Biocatalyst Development: Evaluating the performance of novel immobilized lipases in terms of activity, stability, and reusability.[\[5\]](#)
- Process Optimization: Utilizing methodologies like Response Surface Methodology (RSM) to optimize reaction parameters such as temperature, substrate molar ratio, and enzyme loading for maximum yield.[\[3\]](#)

Solvent and Formulation Studies

As an ester with low water solubility and a relatively high boiling point, **isobutyl octanoate** can be investigated as:

- A Green Solvent: Its properties could make it a potential bio-based solvent for certain applications, aligning with the principles of green chemistry.
- A Component in Formulations: In drug development, esters are often used as excipients, plasticizers, or components of delivery systems. While no specific applications for **isobutyl octanoate** in this area are documented, its properties are similar to other esters used in topical or transdermal formulations. Research could explore its potential as a non-polar vehicle or emollient.

Analytical Chemistry


Isobutyl octanoate can be used as an analytical standard in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of volatile compounds in complex matrices, such as food, beverages, and environmental samples.[\[2\]](#)

Toxicology and Safety Assessment

While extensive toxicological data for **isobutyl octanoate** is limited, it is generally considered to have low toxicity.[\[2\]](#) Research in this area may involve:

- In Vitro and In Silico Studies: Using computational models and cell-based assays to predict potential toxicity.
- Read-Across Analysis: Leveraging toxicological data from structurally similar esters, such as hexyl octanoate, to assess potential hazards like genotoxicity.^[6]

The decision to pursue a specific synthesis route for research purposes depends on several factors, as illustrated in the diagram below.

[Click to download full resolution via product page](#)

*Decision logic for selecting a synthesis route for **isobutyl octanoate**.*

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of **isobutyl octanoate**, adapted from protocols for similar esters.[\[4\]](#)

Protocol: Lipase-Catalyzed Synthesis of Isobutyl Octanoate

Objective: To synthesize **isobutyl octanoate** from isobutanol and octanoic acid using an immobilized lipase in a solvent-free system.

Materials:

- Octanoic acid ($\geq 98\%$)
- Isobutanol ($\geq 99\%$)
- Immobilized *Candida antarctica* lipase B (e.g., Novozym® 435)
- Hexane (for enzyme washing, optional)
- Anhydrous sodium sulfate
- Temperature-controlled shaker or stirred-tank reactor
- Filtration apparatus
- Rotary evaporator or vacuum distillation setup
- Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

- Reactant Preparation:
 - In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), combine octanoic acid and isobutanol. A typical molar ratio is 1:1, but optimization may involve using an excess of one reactant. For example, for a 0.1 mol scale reaction, use 14.42 g of octanoic acid and 7.41 g of isobutanol.

- Enzyme Addition:
 - Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% by weight of the total substrates. For the example above (total substrate mass \approx 21.83 g), add approximately 1.1 to 2.2 g of Novozym® 435.
- Reaction Incubation:
 - Seal the reaction vessel to prevent the evaporation of volatile components.
 - Place the vessel in a temperature-controlled shaker and incubate at a temperature between 40-60°C with continuous agitation (e.g., 200 rpm).
 - Allow the reaction to proceed for 24 hours. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by GC-FID.
- Enzyme Recovery:
 - After the reaction is complete, separate the immobilized enzyme from the liquid mixture by filtration.
 - The recovered enzyme can be washed with a solvent like hexane, dried under vacuum, and stored for reuse in subsequent batches.
- Product Purification:
 - Transfer the filtrate (the liquid phase containing the product and unreacted substrates) to a separation funnel.
 - If necessary, wash the mixture with a dilute sodium bicarbonate solution to remove any residual octanoic acid, followed by a water wash.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Purify the crude **isobutyl octanoate** by vacuum distillation to remove unreacted isobutanol and other impurities.
- Analysis:

- Confirm the identity and purity of the final product using GC-MS and/or NMR spectroscopy.
- Quantify the yield of **isobutyl octanoate** using GC-FID with an internal standard.

Conclusion

Isobutyl octanoate is more than a simple flavoring agent; it is a versatile compound with significant potential in chemical and biochemical research. Its primary research applications lie in the study and optimization of green synthetic methodologies, particularly lipase-catalyzed reactions. Furthermore, its physicochemical properties warrant investigation into its use as a bio-based solvent and as a component in novel formulations. For researchers in drug development and related fields, understanding the synthesis and properties of esters like **isobutyl octanoate** can provide valuable insights into the behavior of larger, more complex molecules and the potential of biocatalysis in pharmaceutical production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isobutyl octanoate, 5461-06-3 [thegoodsentscompany.com]
- 2. Isobutyl octanoate | C12H24O2 | CID 79582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [A Technical Guide to the Research Applications of Isobutyl Octanoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582965#potential-research-applications-of-isobutyl-octanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com